N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
Properties
Molecular Formula |
C17H12ClN3O3S |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C17H12ClN3O3S/c18-12-5-3-4-11(8-12)9-13-10-19-17(25-13)20-16(22)14-6-1-2-7-15(14)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
InChI Key |
ATMQBFVJGQAAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Nitrobenzamide Group: The final step involves the coupling of the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a metal catalyst, or chemical reductants like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.
Disrupting Cellular Functions: Affecting the integrity of cellular membranes or other structures, leading to cell death or dysfunction.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Molecular Formula : C₁₇H₁₂ClN₃O₃S
- Molecular Weight : 373.81 g/mol
- CAS Number : 301175-59-7 .
This compound features a thiazole core substituted with a 3-chlorobenzyl group at position 5 and a 2-nitrobenzamide moiety at position 2. The nitro group at the ortho position of the benzamide distinguishes it from analogs with para-nitro substitutions .
Comparison with Structurally Similar Compounds
N-(5-Benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide
- Key Differences :
- Substituent Position : The nitro group is at the para position (4-nitro) instead of the ortho (2-nitro) position.
- Impact :
- The para-nitro configuration reduces steric hindrance but may weaken hydrogen-bonding interactions compared to the ortho isomer.
- In antimicrobial assays, ortho-nitro derivatives often exhibit higher activity due to better alignment with enzyme active sites (e.g., PFOR inhibition) .
N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide
- Key Differences :
- Heterocycle Replacement : The benzamide is replaced with a dihydroimidazole carboxamide.
- Impact :
- However, the absence of the nitro group reduces electron-withdrawing effects, which may lower reactivity in redox-mediated biological processes .
5-Chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Key Differences: Substituent Variation: A 4-cyanophenyl group replaces the 3-chlorobenzyl on the thiazole ring. Impact:
- The 3-chlorobenzyl group in the target compound offers a balance between lipophilicity and steric bulk, favoring pharmacokinetic properties .
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide
- Key Differences :
- Functional Groups : An acetyl group replaces the nitrobenzamide, and a methyl group is present on the thiazole.
- Impact :
- The acetyl group diminishes electron-withdrawing effects, reducing electrophilic character.
- The nitro group in the target compound enhances interactions with nucleophilic residues in biological targets (e.g., cysteine proteases) .
Structural and Functional Analysis
Substituent Effects
| Compound | Substituent on Thiazole | Benzamide Substituent | Key Property |
|---|---|---|---|
| Target | 3-Chlorobenzyl | 2-Nitro | High lipophilicity; strong electron withdrawal |
| Analog 1 | Benzyl | 4-Nitro | Reduced steric hindrance; moderate activity |
| Analog 2 | 4-Cyanophenyl | 2-Nitro | Increased polarity; lower membrane penetration |
| Analog 3 | 3-Chlorobenzyl | Dihydroimidazole | Enhanced hydrogen bonding; no nitro group |
Biological Activity
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H13ClN3O3S
- Molecular Weight : 408.83 g/mol
- CAS Number : 301175-57-5
The compound features a thiazole ring, a nitrobenzamide group, and a chlorobenzyl moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The initial step often includes the reaction of 3-chlorobenzyl chloride with thioamide to form the thiazole.
- Coupling Reaction : The thiazole intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product.
- Purification : Common purification methods include recrystallization and chromatography to ensure product purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting their function.
- Cellular Pathways : It may interfere with cellular signaling pathways, leading to altered cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 10 µg/mL |
| Gram-negative | 20 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15 |
| HeLa (cervical) | 12 |
Case Studies
-
Case Study on Antimicrobial Activity :
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant inhibition at lower concentrations compared to standard antibiotics . -
Case Study on Anticancer Effects :
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a marked decrease in cell viability and increased apoptotic markers. Flow cytometry analysis confirmed that the compound triggers apoptosis through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
